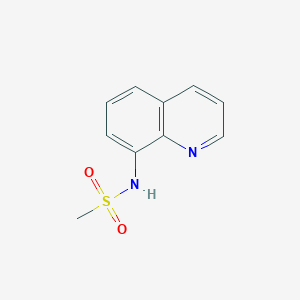

N-(quinolin-8-yl)methanesulfonamide

Overview

Description

N-(QUINOLIN-8-YL)METHANESULFONAMIDE is an organic compound belonging to the class of quinolines and derivatives. These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(QUINOLIN-8-YL)METHANESULFONAMIDE typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(QUINOLIN-8-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanesulfonyl chloride in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(QUINOLIN-8-YL)METHANESULFONAMIDE has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(QUINOLIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidase by binding to the active site of the enzyme, thereby preventing the removal of the N-terminal methionine from nascent proteins . This inhibition can disrupt protein synthesis and lead to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

- N-(QUINOLIN-8-YL)BENZAMIDE

- N-(QUINOLIN-8-YL)ACETAMIDE

- N-(QUINOLIN-8-YL)PROPIONAMIDE

Uniqueness

N-(QUINOLIN-8-YL)METHANESULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits different reactivity patterns and potential therapeutic applications .

Biological Activity

N-(quinolin-8-yl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoline derivatives with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the sulfonamide group, which is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of quinoline-sulfonamide derivatives, including this compound, for their ability to modulate pyruvate kinase muscle isoform 2 (PKM2), a key enzyme in cancer metabolism. The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and others .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | 10 |

| MDA-MB-231 (Breast Cancer) | 4.8 | 9 |

| U87-MG (Glioblastoma) | 6.0 | 8 |

| COLO829 (Melanoma) | 5.5 | 11 |

The selectivity index indicates that the compound exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential as a targeted therapy.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell division and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

3.1 PKM2 Modulation

The anticancer activity is primarily attributed to the modulation of PKM2, which plays a critical role in aerobic glycolysis in cancer cells. By inhibiting PKM2 activity, this compound effectively reduces pyruvate levels, leading to decreased energy production in cancer cells and promoting apoptosis .

3.2 Antibacterial Mechanism

The antibacterial action is believed to stem from its ability to bind to bacterial proteins involved in cell division processes, disrupting normal cellular functions and leading to cell death . The sulfonamide moiety enhances its binding affinity to these targets.

4. Case Studies

A notable case study involved the application of this compound in treating lung cancer models in vitro and in vivo. The compound was administered to A549 xenograft models, resulting in a significant reduction in tumor size compared to controls, underscoring its potential as an effective therapeutic agent .

Properties

IUPAC Name |

N-quinolin-8-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEPUTZVZYUENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146038 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-76-2 | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Methylsulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.